![molecular formula C7H8N2O2 B2889344 4-(Aminomethyl)-2-pyridinecarboxylic acid CAS No. 1503356-68-0](/img/structure/B2889344.png)
4-(Aminomethyl)-2-pyridinecarboxylic acid
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Description
4-(Aminomethyl)-2-pyridinecarboxylic acid, also known as 4-aminomethylbenzoic acid or PAMBA, is an antifibrinolytic . It acts as an unnatural amino acid derivative and is used as a type 2 antifibrinolytic agent .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)-2-pyridinecarboxylic acid can be achieved by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another method involves the reaction of 4-cyanobenzyl chloride with acid hydrolysis to obtain the intermediate 4-chloromethylbenzoic acid, which is then aminated under the catalysis of urotropine .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)-2-pyridinecarboxylic acid is C8H9NO2 . The InChI key is QCTBMLYLENLHLA-UHFFFAOYSA-N . The SMILES string is NCc1ccc(cc1)C(O)=O .Chemical Reactions Analysis
4-(Aminomethyl)-2-pyridinecarboxylic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . It can also be used in the synthesis of cobalt carboxy phosphonates .Physical And Chemical Properties Analysis
4-(Aminomethyl)-2-pyridinecarboxylic acid is a white to cream-colored powder . It has a density of 1.239 g/cm3 . Its melting point is greater than 300 °C (572 °F), and its boiling point is 310.7 °C (591.3 °F) .Safety and Hazards
When handling 4-(Aminomethyl)-2-pyridinecarboxylic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided . It is also advised to avoid dust formation .
Future Directions
4-(Aminomethyl)-2-pyridinecarboxylic acid has been used in the synthesis of a variety of compounds, including cobalt carboxy phosphonates . It has also been used in the preparation of isatin complexed with Cu supported on 4-(aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction .
properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,4,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOZBQMZPRDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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